The synthesis of 4-(Hydroxyamino)-N-(2-(naphthalen-2-yloxy)ethyl)-N-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the coupling of naphthalene derivatives with hydroxyamino compounds followed by the introduction of the tetrahydropyran unit through glycosylation reactions.
Technical Details:
The molecular structure of 4-(Hydroxyamino)-N-(2-(naphthalen-2-yloxy)ethyl)-N-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzenesulfonamide can be represented using various structural formulas:
C1=CC=C2C=C(C=CC2=C1)OCCN(C3C(C(C(C(O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO
KVPUAIYIBNDBLI-GNADVCDUSA-N
This structural complexity indicates multiple functional groups that contribute to its potential biological activity and interactions within biological systems .
The compound exhibits reactivity typical of sulfonamides and hydroxyamines. It can participate in various chemical reactions including:
These reactions are essential for modifying the compound for specific applications in research and development .
The mechanism of action for 4-(Hydroxyamino)-N-(2-(naphthalen-2-yloxy)ethyl)-N-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzenesulfonamide has been investigated primarily in the context of its biological activity.
Data from studies indicate promising results in various biological assays .
Relevant data regarding these properties are crucial for handling and application in laboratory settings .
4-(Hydroxyamino)-N-(2-(naphthalen-2-yloxy)ethyl)-N-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzenesulfonamide has several scientific uses:
These applications highlight its importance in advancing scientific knowledge and therapeutic options .
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: